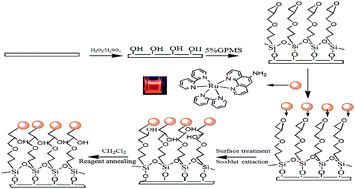Self-assembly oxygen sensing thin film based on a Ru(ii) complex covalently grafted to porous anodized alumina oxide (AAO) templates†
RSC Advances Pub Date: 2015-07-10 DOI: 10.1039/C5RA07809A
Abstract
A novel functional Ru(bpy)2(phen-NH2)(PF6)2 complex (bpy = bipyridyl, phen-NH2 = 5-amine-1,10-phenanthroline) is covalently bonded to an anodized alumina oxide (AAO) template through a “soft bridge” of 3-glycidoxypropyltrimethoxysilane (GPMS). This can form an oxygen sensor with the structure [Ru(bpy)2(phen-NH)/GPMS/AAO]. This oxygen sensing thin film was characterized using scanning electron microscopy (SEM) and fluorescence spectrophotometry. A series of cluster structures were observed on the surface of the AAO, the Ru(bpy)2(phen-NH2) fluorophore which was uniformly dispersed. The film proved to have good oxygen quenching properties owing to the great interaction between the fluorophore and molecular oxygen. Finally, a Stern–Volmer plot of the [Ru(bpy)2(phen-NH)/GPMS/AAO] thin film shows a good linearity with a fitting parameter R2 of 0.9948 when the oxygen concentration is 0%–80%, and the sensitivity rises to 10.47, which is 7.5 times greater than that of oxygen sensors based on sol–gel methods. A short response/recovery time of 7 s/15 s was achieved, which is almost 100% faster than that of sol–gel methods with the same fluorophore. When stored in the ambient air of the laboratory, there was no significant drift in intensity after 6 months. These characteristics result in the thin film of [Ru(bpy)2(phen-NH)/GPMS/AAO] being a promising candidate for sensitive oxygen sensors.


Recommended Literature
- [1] Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
- [2] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [3] The removal mechanism and performance of tetrabromobisphenol A with a novel multi-group activated carbon from recycling long-root Eichhornia crassipes plants†
- [4] Inside back cover
- [5] Solution-based synthesis of quaternary Cu–In–Zn–S nanobelts with tunable composition and band gap†
- [6] Coloured chemical image-based models for the prediction of soil sorption of herbicides
- [7] “Ship-in-a-bottle”, a new synthesis strategy for preparing novel hybrid host–guest nanocomposites for highly selective membrane gas separation
- [8] Low-temperature water–gas shift reaction over gold deposited on TiO2
- [9] Synergistic action of thermoresponsive and hygroresponsive elements elicits rapid and directional response of a bilayer actuator†
- [10] Electrochromic conjugated N-salicylidene-aniline (anil) functionalized pyrrole and 2,5-dithienylpyrrole-based polymers†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16679-94-0









